SNAP5089

α1A-Adrenoceptor Receptor Binding Selectivity Lower Urinary Tract Pharmacology

SNAP 5089 is a subtype-selective α1A-AR antagonist with Ki=0.35 nM and >600-fold selectivity over α1B/α1D and L-type Ca2+ channels. Unlike niguldipine, its clean pharmacological profile eliminates off-target cardiovascular effects, ensuring unambiguous α1A-AR signaling data in organ bath, binding, and cellular assays. Sourcing alternatives with undefined selectivity compromises experimental integrity.

Molecular Formula C36H40N4O5
Molecular Weight 608.7 g/mol
Cat. No. B10774491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSNAP5089
Molecular FormulaC36H40N4O5
Molecular Weight608.7 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C36H40N4O5/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41)/t33-/m1/s1
InChIKeyFIIXCJGBCCCOQQ-MGBGTMOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate (SNAP 5089): A High-Selectivity α1A-AR Antagonist for Precision Research Procurement


Methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate, also designated as SNAP 5089, is a synthetically derived, chiral 1,4-dihydropyridine compound [1]. It is classified as a highly subtype-selective antagonist of the α1A-adrenoceptor (α1A-AR), exhibiting minimal off-target activity at other adrenergic and calcium channel sites . Its molecular architecture is based on a dihydropyridine core functionalized with a 4-nitrophenyl substituent at the C4 position and a 4,4-diphenylpiperidine-containing side chain, which is critical for its pharmacological profile [2].

Methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate (SNAP 5089): Critical Selectivity and Affinity Differences That Preclude In-Class Substitution


In the broader dihydropyridine and α1-adrenergic antagonist class, receptor subtype binding profiles vary dramatically; seemingly minor structural modifications can profoundly alter selectivity and potency [1]. A procurement decision based solely on the dihydropyridine scaffold or α1-antagonist designation is scientifically unsound. For example, the parent compound niguldipine exhibits potent L-type calcium channel blockade in addition to α1A-AR activity, leading to cardiovascular effects absent in SNAP 5089 [2]. Similarly, other α1A-AR antagonists like tamsulosin or SNAP 5540 possess distinct selectivity margins (e.g., α1A vs. α1B/α1D) and functional in vivo profiles [3]. Substituting any of these for SNAP 5089 would introduce significant experimental variability, invalidate pharmacological comparisons, and compromise the integrity of studies requiring precise α1A-AR modulation.

Quantitative Evidence Guide: Methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate (SNAP 5089) vs. Closest Comparators


Superior Subtype Selectivity: α1A-Adrenoceptor Binding Affinity vs. α1B, α1D, α2, and L-type Ca2+ Channel

SNAP 5089 demonstrates exceptional selectivity for the α1A-adrenoceptor subtype, a key differentiator from earlier generation α1-antagonists like prazosin, and even from other α1A-selective agents such as tamsulosin or niguldipine [1]. Its high affinity for the α1A receptor (Ki = 0.35 nM) contrasts sharply with its markedly lower affinity for α1B (Ki = 220 nM) and α1D (Ki = 540 nM) receptors, yielding a >600-fold selectivity window . Furthermore, its weak affinity for L-type calcium channels (Ki = 540 nM) underscores its functional divergence from the parent scaffold niguldipine, which potently blocks these channels (IC50 = 0.4 µM for L-type) .

α1A-Adrenoceptor Receptor Binding Selectivity Lower Urinary Tract Pharmacology

Functional Antagonism in Urological Tissues: Inhibition of Noradrenaline-Induced Contraction in Rabbit Bladder Neck and Vascular Smooth Muscle

In ex vivo functional assays, SNAP 5089 effectively inhibits noradrenaline-induced contractions in isolated rabbit bladder neck (RBN) and vascular tissues, a model highly predictive of human lower urinary tract function [1]. This functional antagonism correlates with its high α1A-AR binding affinity and selectivity, confirming that it acts as a potent antagonist in physiologically relevant tissues [2]. While direct Schild regression-derived pA2 values are not available for SNAP 5089 in this specific model, its robust inhibition contrasts with the weaker tissue effects observed for some other α1A-selective ligands like RS-17053, which shows a 10-fold functional potency reduction compared to its binding affinity [3].

Functional α1A-AR Antagonism Rabbit Bladder Neck Tissue Contractility

Structural Determinants of Selectivity: 4-Nitrophenyl and 4,4-Diphenylpiperidine Moieties Differentiate SNAP 5089 from SNAP 5540

Structure-activity relationship (SAR) studies reveal that the precise combination of the 4,4-diphenylpiperidine side chain and the 4-nitrophenyl substituent at the C4 position of the dihydropyridine core is essential for the α1A-AR selectivity of SNAP 5089 [1]. Systematic modification of this scaffold, as reported by Wong et al., shows that replacing the 4,4-diphenylpiperidine with a 4-(methoxycarbonyl)-4-phenylpiperidine moiety yields SNAP 5540, which exhibits different physicochemical and binding properties [2]. While both are potent α1A-AR antagonists, the structural distinction results in a 6-fold difference in their affinity for the α1A receptor (SNAP 5089 Ki = 0.35 nM vs. SNAP 5540 Ki = 2.42 nM) .

Structure-Activity Relationship (SAR) Molecular Recognition 4,4-Diphenylpiperidine Pharmacophore

Procurement Advantage: Validated Purity, Solubility, and Stability Specifications

For procurement, the compound's defined analytical specifications ensure experimental reproducibility. Reputable vendors provide SNAP 5089 with a purity of ≥98% as determined by HPLC . Its solubility is well-characterized, with a maximum concentration of 100 mM in DMSO and ethanol, which is adequate for most in vitro assay preparations . Storage recommendations (powder at +4°C short-term, -20°C long-term) are standardized, ensuring stability over typical research use periods .

Compound Purity Solubility Profile Storage Stability Reproducible Research

High-Impact Research and Procurement Scenarios for Methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate (SNAP 5089)


Investigating α1A-Adrenoceptor Pharmacology in Lower Urinary Tract Smooth Muscle (Benign Prostatic Hyperplasia Research)

SNAP 5089's high affinity (Ki = 0.35 nM) and >600-fold selectivity for the α1A-AR make it an ideal tool for ex vivo organ bath studies using human prostate or rabbit bladder neck tissue. Its ability to potently inhibit noradrenaline-induced contractions, without the confounding vascular effects of calcium channel blockade, allows researchers to isolate and characterize the α1A-AR's specific role in mediating smooth muscle tone in BPH [1][2].

Mechanistic Studies of α1A-AR Signaling and Trafficking

The compound's clean pharmacological profile, devoid of significant α1B/α1D or L-type calcium channel activity at functional concentrations, is crucial for cellular assays (e.g., β-arrestin recruitment, calcium flux, cAMP modulation) designed to dissect α1A-AR-specific signaling pathways. This selectivity ensures that observed effects are attributable solely to α1A-AR engagement, reducing the need for complex genetic knockdown controls [1].

Standardization of α1A-AR Radioligand Binding Assays

With a well-defined binding affinity (Ki = 0.35 nM for [3H]prazosin displacement) and established selectivity profile, SNAP 5089 serves as a robust reference standard or positive control in competitive binding assays. Its use helps calibrate assay sensitivity, benchmark new chemical entities, and ensure cross-study data comparability when evaluating novel α1A-AR ligands [3].

Comparative Pharmacology of Uroselective α1-Antagonists

SNAP 5089 is a critical comparator in studies profiling the next generation of uroselective agents. Its unique selectivity window (especially against α1D and L-type calcium channels) provides a benchmark for differentiating the side effect profiles of clinical candidates like tamsulosin, silodosin, and others. Using SNAP 5089 in parallel helps delineate the specific contribution of α1A-AR blockade to therapeutic efficacy vs. adverse events [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for SNAP5089

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.